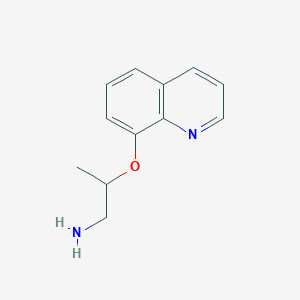
2-(Quinolin-8-yloxy)-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-8-yloxy)-propylamine is a chemical compound that features a quinoline moiety linked to a propylamine group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yloxy)-propylamine typically involves the reaction of 8-hydroxyquinoline with a suitable propylamine derivative. One common method involves the use of ethyl chloroacetate and potassium carbonate in acetone to form the quinolyl ether, which is then reacted with hydrazine hydrate under reflux conditions . Another approach involves the condensation of 8-hydroxyquinoline with propylamine in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-8-yloxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of 2-(Quinolin-8-yloxy)-propylamine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases . The generation of reactive oxygen species (ROS) and induction of apoptosis are also key mechanisms by which the compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
2-(Quinolin-8-yloxy)acetohydrazide: Another quinoline derivative with similar biological activities.
8-Hydroxyquinoline: A precursor to many quinoline derivatives with diverse applications.
Quinoline N-oxides: Oxidized forms of quinoline with distinct chemical properties.
Uniqueness
2-(Quinolin-8-yloxy)-propylamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the propylamine group enhances its solubility and allows for further functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
886763-60-6 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-quinolin-8-yloxypropan-1-amine |
InChI |
InChI=1S/C12H14N2O/c1-9(8-13)15-11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8,13H2,1H3 |
InChI Key |
NAUXJIUZSPMPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















